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Compound of Interest

Compound Name:
4-Methyl-1H-pyrazolo[4,3-

c]pyridine

Cat. No.: B1397846 Get Quote

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal

chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide

provides a head-to-head comparison of the efficacy of various pyrazolo[4,3-c]pyridine

derivatives across different therapeutic areas, supported by experimental data. The information

is intended for researchers, scientists, and drug development professionals to facilitate the

evaluation and selection of these compounds for further investigation.

Anticancer Activity
Pyrazolo[4,3-c]pyridine derivatives have shown significant potential as anticancer agents by

targeting various cancer-related proteins. A comparative analysis of their cytotoxic activity

against different cancer cell lines is presented below.
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Compound ID Cancer Cell Line IC50 (µM) Reference

Pyridopyrazolo-

triazine 5a
MCF-7 (Breast) 3.89 [1]

Pyridopyrazolo-

triazine 6a
HCT-116 (Colon) 12.58 [1]

Pyridopyrazolo-

triazine 6a
MCF-7 (Breast) 11.71 [1]

Pyridopyrazolo-

triazole 11
HCT-116 (Colon) 7.71 [1]

Pyridopyrazolo-

triazine 7
HepG-2 (Liver) 8.42 [1]

Compound 41 MCF-7 (Breast) 1.937 (µg/mL) [2]

Compound 41 HepG-2 (Liver) 3.695 (µg/mL) [2]

Compound 42 HCT-116 (Colon) 2.914 (µg/mL) [2]

Experimental Protocols: Anticancer Activity Assessment

The anticancer efficacy of the pyrazolo[4,3-c]pyridine derivatives was primarily evaluated using

the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a

humidified incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 ×

10^4 cells/well) and allowed to adhere overnight.

Compound Treatment: The pyrazolo[4,3-c]pyridine derivatives are dissolved in a suitable

solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells
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are then treated with these compounds and incubated for a specified period (typically 48-72

hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this

time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple

formazan crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO,

isopropanol) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the

concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-

response curves.

Signaling Pathway: General Anticancer Mechanism

The anticancer activity of many pyrazolo[4,3-c]pyridine derivatives involves the inhibition of key

signaling pathways that are often dysregulated in cancer, such as those involving protein

kinases.
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Caption: Inhibition of receptor tyrosine kinases by pyrazolo[4,3-c]pyridine derivatives.
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A series of pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of

various human carbonic anhydrase (CA) isoforms, which are implicated in several diseases,

including cancer.

Data Presentation: Carbonic Anhydrase Inhibition

Compound
ID

hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IX (Ki,
nM)

hCA XII (Ki,
nM)

Reference

1f 58.8 - - - [3]

1g 66.8 - - - [3]

1h - - - - [3]

1k 88.3 - - 34.5 [3]

Acetazolamid

e (AAZ)
250 - - 5.7 [3]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms was assessed using a stopped-flow CO2 hydrase

assay.[2][3]

Stopped-Flow CO2 Hydrase Assay Protocol

Instrumentation: An Applied Photophysics stopped-flow instrument is used to measure the

CA-catalyzed CO2 hydration activity.

Reagents: Phenol red (0.2 mM) is used as a pH indicator, working at an absorbance

maximum of 557 nm. The assay buffer consists of 20 mM HEPES (pH 7.5) and 20 mM

Na2SO4 (to maintain constant ionic strength).

Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a

period of 10–100 seconds. The concentration of CO2 ranges from 1.7 to 17 mM.

Inhibitor Preparation: Stock solutions of the pyrazolo[4,3-c]pyridine sulfonamide inhibitors

(0.1 mM) are prepared in distilled-deionized water and diluted to the desired concentrations
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with the assay buffer.

Pre-incubation: The inhibitor and enzyme solutions are pre-incubated together for 15 minutes

at room temperature to allow for the formation of the enzyme-inhibitor complex.

Data Analysis: The uncatalyzed rates are subtracted from the total observed rates. The

inhibition constants (Ki) are obtained by non-linear least-squares methods using the Cheng–

Prusoff equation.

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors block the interconversion of carbon dioxide and bicarbonate. In

the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt

pH regulation in the tumor microenvironment, leading to reduced tumor growth and survival.
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Caption: Inhibition of carbonic anhydrase IX at the tumor cell surface.

Trypanocidal Activity via PEX14-PEX5 Interaction
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Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14–

PEX5 protein–protein interaction (PPI) in Trypanosoma, offering a novel approach to combat

trypanosomal infections.

Data Presentation: PEX14-PEX5 PPI Inhibition

Compound ID Target EC50 (µM) Assay Reference

1 TbPEX14-PEX5 265 AlphaScreen [4]

1 TcPEX14-PEX5 539 AlphaScreen [4]

13 TbPEX14-PEX5 Lower than 1 AlphaScreen [4]

14 TbPEX14-PEX5 Lower than 1 AlphaScreen [4]

29 TbPEX14-PEX5
Superior to 13 &

20
AlphaScreen [4]

Experimental Protocols: PEX14-PEX5 PPI Inhibition Assay

The disruption of the PEX14–PEX5 interaction was quantified using the AlphaScreen

(Amplified Luminescent Proximity Homogeneous Assay) technology.

AlphaScreen Assay Protocol

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when

the target proteins interact. One protein (e.g., PEX14) is conjugated to the donor bead, and

the interacting partner (e.g., a PEX5-derived peptide) is conjugated to the acceptor bead.

Reaction Setup: The assay is performed in a microplate format. The PEX14-conjugated

donor beads and PEX5 peptide-conjugated acceptor beads are incubated with varying

concentrations of the pyrazolo[4,3-c]pyridine inhibitor.

Incubation: The reaction mixture is incubated to allow for the binding equilibrium to be

reached.

Signal Detection: The plate is read in an AlphaScreen-compatible reader. Upon excitation at

680 nm, the donor bead generates singlet oxygen, which, if in proximity, activates the
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acceptor bead to emit light at 520-620 nm.

Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the

AlphaScreen signal. The EC50 values, representing the concentration of the inhibitor that

causes a 50% reduction in the signal, are calculated from the dose-response curves.

Signaling Pathway: Disruption of Glycosomal Protein Import in Trypanosoma

In Trypanosoma, many essential metabolic enzymes are compartmentalized within organelles

called glycosomes. The import of these enzymes is dependent on the interaction between

PEX14 and PEX5. Inhibition of this interaction leads to the mislocalization of glycosomal

enzymes, causing a metabolic collapse and death of the parasite.
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Caption: Mechanism of trypanocidal activity by inhibiting PEX14-PEX5 interaction.

This guide provides a comparative overview of the efficacy of pyrazolo[4,3-c]pyridine

derivatives in key therapeutic areas. The presented data and experimental protocols should

serve as a valuable resource for the scientific community in the ongoing efforts to develop

novel therapeutics based on this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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